molecular formula C9H6BrNO3 B8763328 6-bromo-5-nitro-2,3-dihydro-1H-inden-1-one CAS No. 158205-20-0

6-bromo-5-nitro-2,3-dihydro-1H-inden-1-one

Cat. No. B8763328
CAS RN: 158205-20-0
M. Wt: 256.05 g/mol
InChI Key: VPHMMXBRVPHQDU-UHFFFAOYSA-N
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Description

6-bromo-5-nitro-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C9H6BrNO3 and its molecular weight is 256.05 g/mol. The purity is usually 95%.
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properties

CAS RN

158205-20-0

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

6-bromo-5-nitro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6BrNO3/c10-7-4-6-5(1-2-9(6)12)3-8(7)11(13)14/h3-4H,1-2H2

InChI Key

VPHMMXBRVPHQDU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 5-amino-6-bromo-1-indanone (30.0 g, 0.13 mol) in 20% aqueous fluoroboric acid (120 mL) at 0° C. was added dropwise 4M aqueous NaNO2 (50 mL, 0.20 mol) over a period of 30 min. The mixture was stirred for 30 min after completion of addition. The resulting foamy suspension was added portionwise to a vigorously stirred mixture of copper powder (40 g, 0.62 mol) and sodium nitrite (120 g, 1.74 mol) in water (240 mL) at room temperature over a period of 15 min. During the addition, excessive foaming was broken up by the addition of small amounts of diethyl ether. After further stirring for 30 min, the mixture was filtered through celite, washed with ethyl acetate (5′300 mL). The ethyl acetate layer was separated, washed with brine, dried over anhydrous MgSO4 and concentrated in vacuo. Chromatography over silica gel, eluting with CH2Cl2, yielded 17.5 g (51%) of the title compound as a pale yellow solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 g
Type
reactant
Reaction Step Four
Name
Quantity
240 mL
Type
solvent
Reaction Step Four
Quantity
40 g
Type
catalyst
Reaction Step Four
Yield
51%

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